5-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentene ring with a ketone group. The presence of iodine and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one typically involves the iodination of 7-methoxy-2,3-dihydro-1H-inden-1-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indenones with various functional groups.
Scientific Research Applications
5-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
5-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Methoxy-2,3-dihydro-1H-inden-1-one: Similar structure but without the iodine atom, leading to different chemical properties.
5-Iodo-2,3-dihydro-1H-inden-1-one: Similar iodine substitution but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: The combination of iodine and methoxy groups in 5-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one provides unique reactivity and versatility in synthetic applications. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C10H9IO2 |
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Molecular Weight |
288.08 g/mol |
IUPAC Name |
5-iodo-7-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO2/c1-13-9-5-7(11)4-6-2-3-8(12)10(6)9/h4-5H,2-3H2,1H3 |
InChI Key |
IAVKLHNNVDXQRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC2)I |
Origin of Product |
United States |
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